molecular formula C17H13ClN2O B2726646 (E)-3-(2-chlorophenyl)-2-cyano-N-(2-methylphenyl)prop-2-enamide CAS No. 358294-95-8

(E)-3-(2-chlorophenyl)-2-cyano-N-(2-methylphenyl)prop-2-enamide

Cat. No. B2726646
CAS RN: 358294-95-8
M. Wt: 296.75
InChI Key: OAZFLAIMYPIGQR-UHFFFAOYSA-N
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Description

(E)-3-(2-chlorophenyl)-2-cyano-N-(2-methylphenyl)prop-2-enamide, also known as CCMP, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields such as biomedical research, drug discovery, and material science.

Mechanism of Action

The mechanism of action of (E)-3-(2-chlorophenyl)-2-cyano-N-(2-methylphenyl)prop-2-enamide is not fully understood, but it is believed to interact with specific molecular targets in cells, leading to changes in cellular signaling pathways and gene expression. (E)-3-(2-chlorophenyl)-2-cyano-N-(2-methylphenyl)prop-2-enamide has been shown to inhibit the growth of cancer cells and reduce inflammation in animal models, suggesting that it may have therapeutic potential for these conditions.
Biochemical and Physiological Effects:
(E)-3-(2-chlorophenyl)-2-cyano-N-(2-methylphenyl)prop-2-enamide has been shown to have a range of biochemical and physiological effects in animal models. Studies have shown that (E)-3-(2-chlorophenyl)-2-cyano-N-(2-methylphenyl)prop-2-enamide can inhibit the proliferation of cancer cells, reduce inflammation, and modulate immune responses. (E)-3-(2-chlorophenyl)-2-cyano-N-(2-methylphenyl)prop-2-enamide has also been shown to have antioxidant properties, which may contribute to its therapeutic effects.

Advantages and Limitations for Lab Experiments

(E)-3-(2-chlorophenyl)-2-cyano-N-(2-methylphenyl)prop-2-enamide has several advantages for use in lab experiments. It is a relatively stable compound that can be synthesized in large quantities with high purity. (E)-3-(2-chlorophenyl)-2-cyano-N-(2-methylphenyl)prop-2-enamide is also soluble in a range of solvents, making it easy to work with in the lab. However, (E)-3-(2-chlorophenyl)-2-cyano-N-(2-methylphenyl)prop-2-enamide has some limitations, including its potential toxicity and the need for further studies to fully understand its mechanism of action and therapeutic potential.

Future Directions

There are several future directions for research on (E)-3-(2-chlorophenyl)-2-cyano-N-(2-methylphenyl)prop-2-enamide. One area of interest is the development of new drugs based on (E)-3-(2-chlorophenyl)-2-cyano-N-(2-methylphenyl)prop-2-enamide for the treatment of cancer, inflammation, and infectious diseases. Another area of interest is the use of (E)-3-(2-chlorophenyl)-2-cyano-N-(2-methylphenyl)prop-2-enamide in material science, where it may be used to develop new materials with specific properties. Further studies are also needed to fully understand the mechanism of action of (E)-3-(2-chlorophenyl)-2-cyano-N-(2-methylphenyl)prop-2-enamide and its potential side effects in humans.
Conclusion:
In conclusion, (E)-3-(2-chlorophenyl)-2-cyano-N-(2-methylphenyl)prop-2-enamide is a promising compound that has potential applications in various fields of scientific research. Its synthesis method has been optimized to improve yield and purity, making it a viable compound for research purposes. (E)-3-(2-chlorophenyl)-2-cyano-N-(2-methylphenyl)prop-2-enamide has been studied for its potential therapeutic effects in cancer, inflammation, and infectious diseases, as well as its potential use in material science. Further studies are needed to fully understand the mechanism of action of (E)-3-(2-chlorophenyl)-2-cyano-N-(2-methylphenyl)prop-2-enamide and its potential applications in these fields.

Synthesis Methods

(E)-3-(2-chlorophenyl)-2-cyano-N-(2-methylphenyl)prop-2-enamide can be synthesized through a multistep process, starting with the reaction of 2-chlorobenzaldehyde with malononitrile to form 3-(2-chlorophenyl)-2-cyanoacrylonitrile. This intermediate is then reacted with 2-methylphenylamine to yield (E)-3-(2-chlorophenyl)-2-cyano-N-(2-methylphenyl)prop-2-enamide. The synthesis of (E)-3-(2-chlorophenyl)-2-cyano-N-(2-methylphenyl)prop-2-enamide has been optimized to improve yield and purity, making it a viable compound for research purposes.

Scientific Research Applications

(E)-3-(2-chlorophenyl)-2-cyano-N-(2-methylphenyl)prop-2-enamide has been studied for its potential applications in various fields of scientific research. In the field of drug discovery, (E)-3-(2-chlorophenyl)-2-cyano-N-(2-methylphenyl)prop-2-enamide has been investigated as a potential lead compound for the development of new drugs targeting cancer, inflammation, and infectious diseases. (E)-3-(2-chlorophenyl)-2-cyano-N-(2-methylphenyl)prop-2-enamide has also been studied for its potential use in material science, as it exhibits unique physical and chemical properties that make it suitable for the development of new materials with specific properties.

properties

IUPAC Name

(E)-3-(2-chlorophenyl)-2-cyano-N-(2-methylphenyl)prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13ClN2O/c1-12-6-2-5-9-16(12)20-17(21)14(11-19)10-13-7-3-4-8-15(13)18/h2-10H,1H3,(H,20,21)/b14-10+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OAZFLAIMYPIGQR-GXDHUFHOSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)C(=CC2=CC=CC=C2Cl)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=CC=C1NC(=O)/C(=C/C2=CC=CC=C2Cl)/C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-3-(2-chlorophenyl)-2-cyano-N-(2-methylphenyl)prop-2-enamide

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